Thiazolidin-4-one, 3-hydroxymethyl-5-[1-(4-methoxyphenyl)ethylidene]-2-thioxo-
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Overview
Description
3-(HYDROXYMETHYL)-5-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a methoxyphenyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(HYDROXYMETHYL)-5-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized under acidic conditions to yield the thiazolone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(HYDROXYMETHYL)-5-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The thiazolone ring can be reduced to a thiazolidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(CARBOXYMETHYL)-5-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE.
Reduction: 3-(HYDROXYMETHYL)-5-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLIDINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(HYDROXYMETHYL)-5-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(HYDROXYMETHYL)-5-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For example, its potential as an enzyme inhibitor is due to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-(HYDROXYMETHYL)-5-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- **3-(HYDROXYMETHYL)-5-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
3-(HYDROXYMETHYL)-5-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C13H13NO3S2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5E)-3-(hydroxymethyl)-5-[1-(4-methoxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO3S2/c1-8(9-3-5-10(17-2)6-4-9)11-12(16)14(7-15)13(18)19-11/h3-6,15H,7H2,1-2H3/b11-8+ |
InChI Key |
YZOFZQUEGBDQIA-DHZHZOJOSA-N |
Isomeric SMILES |
C/C(=C\1/C(=O)N(C(=S)S1)CO)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)CO)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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